Product packaging for Bis(2,6-dimethylphenyl)acetonitrile(Cat. No.:CAS No. 54167-06-5)

Bis(2,6-dimethylphenyl)acetonitrile

Cat. No.: B15175266
CAS No.: 54167-06-5
M. Wt: 249.3 g/mol
InChI Key: VELLWTFWQTXZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(2,6-dimethylphenyl)acetonitrile is a useful research compound. Its molecular formula is C18H19N and its molecular weight is 249.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19N B15175266 Bis(2,6-dimethylphenyl)acetonitrile CAS No. 54167-06-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54167-06-5

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

2,2-bis(2,6-dimethylphenyl)acetonitrile

InChI

InChI=1S/C18H19N/c1-12-7-5-8-13(2)17(12)16(11-19)18-14(3)9-6-10-15(18)4/h5-10,16H,1-4H3

InChI Key

VELLWTFWQTXZAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C#N)C2=C(C=CC=C2C)C

Origin of Product

United States

The Significance of Diarylacetonitriles in Contemporary Organic Synthesis and Chemical Science

Diarylacetonitrile scaffolds are prevalent in a wide array of biologically active molecules and functional materials. Their structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. The versatility of the nitrile group, which can be hydrolyzed to carboxylic acids, reduced to amines, or converted to ketones, makes diarylacetonitriles valuable intermediates in the synthesis of more complex molecular targets. nih.govepo.org

The synthetic utility of diarylacetonitriles is rooted in the reactivity of the benzylic proton, which can be deprotonated to form a nitrile-stabilized carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, allowing for the elaboration of the molecular framework. google.com

The Unique Influence of Bulky Aryl Substituents on Molecular Architecture and Reactivity

The introduction of bulky substituents, such as the 2,6-dimethylphenyl group, onto the diarylacetonitrile framework imparts profound steric and electronic effects that dramatically shape the molecule's properties. The two methyl groups in the ortho positions of the phenyl rings create significant steric hindrance around the central acetonitrile-bearing carbon.

This steric crowding has several important consequences:

Restricted Bond Rotation and Atropisomerism: The steric repulsion between the bulky aryl groups can hinder free rotation around the carbon-carbon single bonds connecting the aryl groups to the central methine carbon. If the rotational barrier is sufficiently high, it can lead to the existence of stable rotational isomers, a phenomenon known as atropisomerism. nih.govwikipedia.org These atropisomers are stereoisomers that can exhibit distinct chemical and physical properties. While more commonly studied in biaryl systems, the principles of atropisomerism are relevant to highly substituted diarylmethanes. nih.govbris.ac.uk

Modulation of Reactivity: The steric bulk can shield the reactive centers of the molecule, influencing the rates and outcomes of chemical reactions. For instance, nucleophilic attack at the nitrile carbon or deprotonation at the benzylic position can be significantly affected. This steric hindrance can be exploited to control selectivity in synthetic transformations.

Influence on Molecular Conformation: The bulky substituents dictate the preferred three-dimensional arrangement of the molecule, influencing its crystal packing and its interaction with other molecules, such as biological receptors.

An Overview of Key Research Areas Pertaining to Sterically Hindered Nitrile Compounds

Strategies for Carbon-Nitrile Bond Formation

The introduction of the nitrile group is a pivotal step in the synthesis of diarylacetonitriles. This can be achieved through various methods, primarily involving nucleophilic attack by a cyanide source or through condensation and subsequent dehydration pathways.

Nucleophilic cyanation remains a fundamental approach for the synthesis of nitriles. In the context of diarylacetonitriles, this typically involves the displacement of a leaving group on a diarylmethyl precursor by a cyanide anion. A common precursor is a 1,1-diaryl-1-haloethane, where the halogen atom is substituted by a cyanide group. The reaction of 2,6-dimethylphenylmagnesium bromide with a haloacetonitrile can also be envisioned as a potential route, though the reactivity of the Grignard reagent with the nitrile functionality needs to be carefully managed. sigmaaldrich.com

The choice of cyanide source is critical and can influence the reaction's success, especially with sterically hindered substrates. While traditional reagents like sodium or potassium cyanide are effective, their high toxicity and poor solubility in organic solvents can be problematic. The use of trimethylsilyl (B98337) cyanide (TMSCN) offers a milder alternative and can be activated by various Lewis acids. For instance, a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles has been developed through the reaction of in situ generated o-quinone methides with TMSCN under basic conditions. This approach, while not directly applied to this compound, highlights the utility of TMSCN in constructing complex arylacetonitriles.

Another strategy involves the use of less toxic cyanide sources like acetone (B3395972) cyanohydrin or metal cyanides in conjunction with palladium catalysts, which can facilitate the cyanation of aryl halides. evitachem.com Although typically applied to the synthesis of benzonitriles, these palladium-catalyzed methods could potentially be adapted for the construction of diarylacetonitriles from suitable diaryl precursors.

Condensation reactions provide an alternative and powerful route to diarylacetonitriles, often starting from more readily available precursors like aldehydes and other activated methylene (B1212753) compounds. The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, can be employed to synthesize α,β-unsaturated nitriles, which can then be further elaborated. organic-chemistry.orgresearchgate.netresearchgate.net For the synthesis of this compound, a potential pathway involves the condensation of 2,6-dimethylbenzaldehyde (B72290) with 2,6-dimethylphenylacetonitrile (B1334511). fishersci.canih.gov This reaction would be catalyzed by a base, and the steric hindrance of the ortho-methyl groups would significantly influence the reaction conditions required.

A plausible two-step approach could involve:

Knoevenagel Condensation: Reaction of 2,6-dimethylbenzaldehyde with an active methylene compound like cyanoacetic acid or malononitrile, followed by further reaction with a second equivalent of a 2,6-dimethylphenyl derivative.

Michael Addition: A Michael addition of a 2,6-dimethylphenyl nucleophile to an activated alkene derived from 2,6-dimethylbenzaldehyde.

A more direct route involves the dehydration of a corresponding diarylacetamide. Primary amides can be effectively dehydrated to nitriles using strong dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). chemistrysteps.com The synthesis of the precursor, 2,2-bis(2,6-dimethylphenyl)acetamide, could be achieved through the palladium-catalyzed α-arylation of 2,6-dimethylphenylacetamide with a 1-halo-2,6-dimethylbenzene.

Dehydrating AgentGeneral Reaction Conditions
SOCl₂The reaction typically starts with a nucleophilic attack of the amide oxygen on the sulfur atom, followed by elimination steps.
POCl₃The mechanism is similar to that with SOCl₂, involving the conversion of the carbonyl oxygen into a good leaving group.
P₂O₅A powerful dehydrating agent that facilitates the removal of a water molecule from the primary amide.

Table 1: Common Dehydrating Agents for Amide to Nitrile Conversion. chemistrysteps.com

Functionalization of Aromatic Rings in Diarylacetonitrile Synthesis

The introduction of substituents onto the aromatic rings of diarylacetonitriles can be crucial for modulating their chemical and physical properties. This can be achieved either by starting with pre-functionalized aryl precursors or by direct functionalization of the diarylacetonitrile scaffold.

Electrophilic aromatic halogenation and nitration are standard methods for introducing halogen and nitro groups onto aromatic rings. wikipedia.org For sterically hindered substrates like this compound, the reaction conditions need to be carefully controlled to achieve the desired regioselectivity and to overcome the deactivating effect of the electron-withdrawing nitrile group and the steric hindrance from the ortho-methyl groups.

Halogenation: The use of N-halosuccinimides (NCS, NBS, NIS) in the presence of a Lewis or Brønsted acid catalyst provides a versatile method for the halogenation of aromatic compounds. organic-chemistry.orgresearchgate.net For instance, N-halosuccinimide in combination with BF₃-H₂O has been shown to be an efficient system for the halogenation of deactivated aromatics. organic-chemistry.org This method could potentially be applied to the halogenation of the phenyl rings in this compound.

Nitration: The nitration of diphenylmethane (B89790) and its derivatives has been studied, providing insights into the directing effects of the methylene bridge and the existing substituents. researchgate.netrsc.org Nitration of this compound would likely require strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, and the substitution pattern would be influenced by the steric hindrance of the ortho-methyl groups, directing the incoming nitro group to the para position. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including arylacetonitriles. The palladium-catalyzed α-arylation of nitriles is a powerful method for constructing the diarylacetonitrile scaffold. This reaction typically involves the coupling of an aryl halide or triflate with the enolate of an arylacetonitrile.

A key challenge in the synthesis of sterically hindered biaryls is overcoming the steric repulsion between the coupling partners. The use of specialized phosphine (B1218219) ligands is often necessary to facilitate the reductive elimination step from the palladium center. For example, the palladium-catalyzed direct α-arylation of amides with aryl halides has been achieved using an indole-based phosphine ligand, which could be a relevant approach for synthesizing the precursor amide for this compound. researchgate.net

The direct α-arylation of 2,6-dimethylphenylacetonitrile with a 1-halo-2,6-dimethylbenzene in the presence of a suitable palladium catalyst and a strong base represents a convergent and efficient strategy for the synthesis of this compound.

Coupling ReactionReactantsCatalyst System
Suzuki CouplingArylboronic acid + Aryl halidePd catalyst, Base
Stille CouplingOrganostannane + Aryl halidePd catalyst
Heck CouplingAlkene + Aryl halidePd catalyst, Base
Buchwald-Hartwig AminationAmine + Aryl halidePd catalyst, Base, Ligand
α-Arylation of NitrilesArylacetonitrile + Aryl halidePd catalyst, Base, Ligand

Table 2: Overview of Relevant Palladium-Catalyzed Cross-Coupling Reactions.

Exploration of Novel and Efficient Synthetic Protocols for Sterically Demanding Nitriles

The synthesis of sterically demanding nitriles like this compound necessitates the development of novel and more efficient synthetic protocols that can overcome the inherent steric challenges. Recent research has focused on developing catalytic systems and reaction conditions that are tolerant of bulky substrates.

One area of exploration is the use of more active catalyst systems for cross-coupling reactions. For instance, palladium-phosphinous acid catalysts have been shown to be effective for the Kumada-Corriu cross-coupling of ortho-substituted aryl halides and Grignard reagents, allowing for the formation of sterically hindered biaryls in high yields under mild conditions. evitachem.com This approach could potentially be adapted for the synthesis of the diaryl framework of the target molecule.

Furthermore, temperature and steric hindrance have been utilized to control the selectivity between nucleophilic substitution and Favorskii rearrangement in the reaction of 2-bromo-2-aryl-cycloketones with amines, highlighting how reaction parameters can be tuned to favor a desired outcome in sterically congested systems. rsc.org While not directly a nitrile synthesis, this principle of leveraging steric and electronic factors is crucial for developing new synthetic routes.

The development of novel cyanation reagents and methodologies is also an active area of research. The use of non-toxic and more manageable cyanide sources, coupled with highly active catalysts, will be key to improving the synthesis of sterically hindered nitriles.

Key Precursors and Synthetic Intermediates

A common pathway to synthesize diarylacetonitriles, such as this compound, often begins with precursors like 2,6-dimethylphenol (B121312) or a substituted version like 2,6-dimethylbromobenzene. google.comcymitquimica.com For instance, 2,6-dimethylphenol can be synthesized from phenol (B47542) and methanol. researchgate.net This compound serves as a crucial building block for creating the substituted phenyl rings present in the target molecule. researchgate.netnih.gov

One synthetic approach involves the initial preparation of 2,6-dimethylphenylacetonitrile. This intermediate is a key component that can then be further reacted to introduce the second 2,6-dimethylphenyl group. The synthesis of 2,6-dimethylphenylacetonitrile itself can start from 2,6-dimethylbromobenzene. google.com This process can involve a multi-step sequence, starting with the conversion of 2,6-dimethylbromobenzene to 2,6-dimethylbenzaldehyde. google.com This aldehyde is then typically hydrogenated to form the corresponding 2,6-dimethylbenzyl alcohol, which is subsequently converted to a 2,6-dimethylbenzyl halide. google.com The final step to obtain 2,6-dimethylphenylacetonitrile is the reaction of the benzyl (B1604629) halide with a cyanide source. google.com

Another important class of precursors includes various substituted phenylacetic acids and their derivatives. For example, (2,4-dimethylbiphenyl-3-yl)acetic acids are synthesized from precursors like 4-tert-butyl-2,6-dimethylphenylacetic acid. google.com The synthesis of related structures often employs phase-transfer catalysis for the alkylation of active methylene compounds like phenylacetonitrile. orgsyn.org

The table below summarizes some of the key precursors and intermediates involved in the synthesis of this compound and related compounds.

Table 1: Key Precursors and Intermediates

Compound Name Role in Synthesis
2,6-Dimethylphenol Starting material for the 2,6-dimethylphenyl moiety. researchgate.netnih.gov
2,6-Dimethylbromobenzene Precursor for creating the 2,6-dimethylphenyl group. google.comcymitquimica.com
2,6-Dimethylbenzaldehyde Intermediate in the conversion of 2,6-dimethylbromobenzene to 2,6-dimethylphenylacetonitrile. google.com
2,6-Dimethylbenzyl Alcohol Intermediate formed from the reduction of 2,6-dimethylbenzaldehyde. google.com
2,6-Dimethylbenzyl Halide Reactive intermediate for the introduction of the nitrile group. google.com
2,6-Dimethylphenylacetonitrile Key intermediate which can be further arylated. google.comlookchem.com
Phenylacetonitrile A model compound for developing alkylation and arylation methodologies. orgsyn.org
Benzyl Cyanide A starting material for the synthesis of diphenylacetonitrile. orgsyn.org

The synthesis of the final this compound from an intermediate like 2,6-dimethylphenylacetonitrile would typically involve an aryl coupling reaction. This often requires a catalyst, such as a palladium complex, to facilitate the formation of the new carbon-carbon bond between the existing 2,6-dimethylphenylacetonitrile and a second 2,6-dimethylphenyl group, which could be introduced from a precursor like 2,6-dimethylbromobenzene. cymitquimica.com

The table below provides more detail on the intermediates in a potential synthetic pathway starting from 2,6-dimethylbromobenzene.

Table 2: Synthetic Pathway Intermediates

Step Starting Material Reagents Product
1 2,6-Dimethylbromobenzene 1. Magnesium 2. Formamide 3. Acid 2,6-Dimethylbenzaldehyde google.com
2 2,6-Dimethylbenzaldehyde Hydrogenation agent (e.g., NaBH₄) 2,6-Dimethylbenzyl Alcohol google.com
3 2,6-Dimethylbenzyl Alcohol Halogenating agent (e.g., SOCl₂) 2,6-Dimethylbenzyl Chloride google.com
4 2,6-Dimethylbenzyl Chloride Cyanide source (e.g., NaCN) 2,6-Dimethylphenylacetonitrile google.com
5 2,6-Dimethylphenylacetonitrile 2,6-Dimethylphenyl source (e.g., Grignard reagent from 2,6-dimethylbromobenzene) and catalyst This compound

It is important to note that the specific reagents and reaction conditions can be varied to optimize the synthesis for factors such as yield, purity, and cost-effectiveness. Research into more efficient and environmentally friendly synthetic methods is ongoing, including the use of alternative catalysts and reaction media.

Detailed Kinetic Studies of Nucleophilic Substitution Reactions

The presence of four ortho-methyl groups in the bis(2,6-dimethylphenyl) structure creates a highly congested environment around a central reactive site. This steric hindrance profoundly influences reaction rates and mechanisms, as demonstrated in studies of its phosphate (B84403) analogues.

Kinetic investigations of the nucleophilic substitution reactions of bis(2,6-dimethylphenyl) chlorophosphate with various X-substituted pyridines have been carried out in acetonitrile (B52724) (MeCN). youtube.com These studies reveal that the reaction rates are considerably slower compared to less hindered analogues. For instance, the pyridinolysis of bis(2,6-dimethylphenyl) chlorophosphate is hundreds of times slower than that of bis(phenyl) chlorophosphate, a direct consequence of the steric hindrance imposed by the four ortho-methyl substituents. youtube.com

The reaction proceeds via a pseudo-first-order kinetic model when a large excess of pyridine (B92270) is used. A key finding from these studies is the observation of a biphasic concave upward free energy correlation when plotting the logarithm of the second-order rate constants (log k₂) against the pKa of the substituted pyridines (Brønsted plot) or the substituent constants (Hammett plot). youtube.comchemicalbook.com This nonlinearity suggests a change in the reaction mechanism or transition state structure depending on the basicity of the nucleophile.

For bis(2,6-dimethylphenyl) chlorophosphate reacting with X-pyridines in MeCN at 65.0 °C, the plot breaks at X = 3-Cl. youtube.com With weakly basic pyridines, unusual positive Hammett (ρX = +5.40) and negative Brønsted (βX = -0.83) values are observed. youtube.com In contrast, for the pyridinolysis of bis(N,N-diethylamino) phosphinic chloride, a related sterically hindered system, the break occurs at X = H, with ρX values of -4.32 for strongly basic pyridines and -1.96 for weakly basic ones. chemicalbook.com These results are often rationalized by proposing a shift in the nucleophilic attack direction or an imbalance in the transition state. youtube.comchemicalbook.com An ion-pair mechanism has been proposed to account for the unusual positive ρX and negative βX values, suggesting a complex interplay of bond formation and fission in a sterically crowded environment. youtube.com

Table 1: Second-Order Rate Constants (k₂) for the Reaction of Bis(N,N-diethylamino) Phosphinic Chloride with X-Pyridines in MeCN at 55.0 °C chemicalbook.com

Pyridine Substituent (X) σX pKa k₂ (x 10⁻⁴ M⁻¹s⁻¹)
4-MeO -0.27 6.58 173
4-Me -0.17 6.02 87.9
3-Me -0.07 5.67 46.1
H 0.00 5.21 16.1
3-Ph 0.06 4.88 7.91
3-MeO 0.12 4.88 7.50
3-Cl 0.37 2.84 0.60
4-Ac 0.50 3.46 1.73
4-CN 0.66 1.90 0.19

Note: Data presented for a related sterically hindered analogue to illustrate kinetic trends.

The aminolysis of related sterically hindered phosphinic and thiophosphinic chlorides in acetonitrile reveals that the degree of steric hindrance of the ligands is a primary factor in determining the reaction rates. prepchem.com For these systems, electronic influences of the ligands become less dominant within a given reaction series (e.g., P=O or P=S). prepchem.com

Studies on the aminolysis of phenyl N-benzyl thiocarbamate with benzylamines in acetonitrile show the reactions are first-order in both the amine and the substrate, consistent with a concerted mechanism. labshake.com In contrast, the hydrolysis of 4-bromo-3,5-dimethylphenyl N-methylcarbamate in alkaline solution proceeds through a unimolecular elimination-conjugate base (E1cB) mechanism, highlighting how reaction pathways can vary significantly with changes in substrate and conditions. makingmolecules.com For SNAr reactions of phenyl 2,4,6-trinitrophenyl ethers with aniline (B41778) versus N-methylaniline, the rate for the more sterically hindered N-methylaniline is lowered by a factor of 10⁵, a reduction attributed to increased steric hindrance in both the formation of the intermediate and the subsequent proton transfer. These findings underscore the critical role of steric factors in dictating the feasibility and mechanism of aminolysis in crowded systems.

Quantitative Analysis of Steric Hindrance Effects on Reaction Rates and Mechanisms

The bis(2,6-dimethylphenyl) framework serves as an excellent model for quantifying the impact of steric hindrance on chemical reactivity.

Comparing the reaction rates of bis(2,6-dimethylphenyl) chlorophosphate with less substituted analogues provides a clear quantitative measure of steric effects. As noted, its pyridinolysis rate is significantly slower than that of bis(phenyl) chlorophosphate. youtube.com This trend is part of a broader pattern observed in the reactions of phosphinic chlorides, where reactivity is often inversely related to the size of the substituents on the phosphorus atom. chemicalbook.com For example, the sequence of reactivity can often be correlated with the sum of Taft's steric constants (ΣEs) for the substituents. chemicalbook.com

Table 2: Comparison of Second-Order Rate Constants (k₂) for the Pyridinolysis of Various Phosphinic Chlorides (R₁R₂P(=O)Cl) with Pyridine in MeCN

Substrate (R₁, R₂) ΣEs Temperature (°C) k₂ (M⁻¹s⁻¹) Reference
Me, Me 0.00 -25.0 ~1 x 10⁻³ prepchem.com
Ph, Ph -2.48 55.0 2.15 x 10⁻³ chemicalbook.com
cHex, cHex -1.58 55.0 0.49 x 10⁻³ chemicalbook.com
N,N-diethylamino (x2) -3.80 55.0 1.61 x 10⁻³ chemicalbook.com
2,6-Me₂PhO (x2) Significant 65.0 Very Slow youtube.com

Note: Direct numerical comparison is challenging due to different reaction conditions and substituents (Cl vs. OAr). The table illustrates the general trend of decreasing reactivity with increasing steric bulk.

Hammett and Brønsted plots are powerful tools for elucidating mechanisms in sterically constrained systems. The biphasic, concave upward plots observed in the pyridinolysis of bis(2,6-dimethylphenyl) chlorophosphate and related compounds are particularly informative. youtube.comchemicalbook.com

The negative slopes (ρX and βX values) for the more basic pyridines are consistent with a typical nucleophilic substitution mechanism where positive charge develops on the pyridine nitrogen in the transition state. chemicalbook.com However, the unusual positive ρX (+5.40) and negative βX (-0.83) values seen with weakly basic pyridines in the bis(2,6-dimethylphenyl) chlorophosphate system suggest a more complex mechanism. youtube.com This has been interpreted as evidence for a transition state with significant bond cleavage and a high degree of imbalance, or a shift in mechanism, possibly involving an ion-pair intermediate. youtube.com The Brønsted plot for the hydrolysis of a series of substituted N-methylcarbamates, including a dimethylphenyl derivative, was linear, which supported a consistent E1cB mechanism across the series. makingmolecules.com The deviation from linearity in the bis(2,6-dimethylphenyl) systems highlights the profound mechanistic impact of extreme steric crowding.

Electrophilic Aromatic Substitution Reactions on the Diaryl Moieties

Specific studies on the electrophilic aromatic substitution (EAS) of this compound were not found in the surveyed literature. However, predictions can be made based on established principles of EAS on sterically hindered aromatic rings. youtube.com

The two methyl groups on each phenyl ring are ortho, para-directing and activating due to their electron-donating inductive and hyperconjugation effects. However, the positions ortho to the central benzylic carbon (positions 2 and 6) are already occupied by these methyl groups. The primary factor governing regioselectivity in this substrate would therefore be steric hindrance. The extreme crowding created by the four ortho-methyl groups and the bulky adjacent phenyl ring would severely restrict the approach of an electrophile.

Reactivity of the Nitrile Functional Group in Specific Chemical Transformations

The nitrile group (–C≡N) is a versatile functional group in organic chemistry, capable of undergoing a variety of transformations. In the context of this compound, the steric hindrance imposed by the two 2,6-dimethylphenyl substituents plays a crucial role in its reactivity profile.

Nitrile Activation in Frustrated Lewis Pair (FLP) Chemistry

Frustrated Lewis Pairs are combinations of sterically encumbered Lewis acids and bases that are unable to form a classical adduct due to steric hindrance. This "frustration" leads to a unique reactivity, enabling the activation of small molecules, including nitriles.

The proposed mechanism for the activation of this compound by a typical FLP, such as a combination of a bulky phosphine (Lewis base) and a borane (B79455) (Lewis acid), would involve the cooperative action of both components on the nitrile moiety. The lone pair of the nitrogen atom in the nitrile would interact with the Lewis acidic borane, while the electrophilic carbon atom of the nitrile would be attacked by the nucleophilic phosphine.

This concerted or stepwise interaction would lead to the formation of a zwitterionic adduct, where the C≡N triple bond is activated and rendered susceptible to further reactions, such as hydrogenation or hydrosilylation. The significant steric bulk of the 2,6-dimethylphenyl groups in this compound is expected to influence the kinetics and thermodynamics of this activation process.

Table 1: Key Components in a Theoretical FLP Reaction with this compound

ComponentRoleExample
This compoundSubstrate-
Bulky PhosphineLewis BaseTri-tert-butylphosphine (tBu₃P)
Bulky BoraneLewis AcidTris(pentafluorophenyl)borane (B(C₆F₅)₃)

Table 2: Predicted Spectroscopic Changes upon FLP Activation of this compound

Spectroscopic TechniquePredicted ObservationRationale
¹³C NMRDownfield shift of the nitrile carbonIncreased electrophilicity due to interaction with the Lewis base.
¹¹B NMRUpfield shift of the boron signalIncreased electron density around the boron atom upon coordination to the nitrile nitrogen.
³¹P NMRDownfield shift of the phosphorus signalFormation of a new P-C bond.
IR SpectroscopyDecrease in the C≡N stretching frequencyWeakening of the C≡N triple bond upon activation.

It is important to reiterate that the reactions and data presented in this section are based on established principles of FLP chemistry and are predictive for this compound. Further experimental and computational studies are necessary to fully elucidate the specific mechanistic and kinetic details of its reactivity in this context.

Computational and Theoretical Chemistry of Bis 2,6 Dimethylphenyl Acetonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are used to determine the electronic structure of molecules, which in turn governs their reactivity. These calculations are based on the principles of quantum mechanics.

Molecular Orbital (MO) Theory Applications

Molecular Orbital (MO) theory is a method for describing the electronic structure of molecules where electrons are not assigned to individual bonds between atoms, but are treated as moving under the influence of the nuclei in the whole molecule. wikipedia.orglibretexts.orglibretexts.org Applications of MO theory would involve calculating the energies and shapes of the molecular orbitals of Bis(2,6-dimethylphenyl)acetonitrile. This would provide insights into its electronic properties, such as its ionization potential and electron affinity, and would help in understanding its spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uci.edunih.govrsc.org DFT studies for this compound would involve calculating its electron density to determine its ground-state energy, molecular geometry, and other properties. DFT is a popular method due to its balance of accuracy and computational cost. rsc.org

Transition State Modeling and Potential Energy Surface Mapping

This area of computational chemistry focuses on understanding the mechanism of chemical reactions. A transition state is a particular configuration along the reaction coordinate that has the highest energy. The potential energy surface is a mathematical or graphical representation of the energy of a molecule as a function of its geometry.

For a reaction involving this compound, transition state modeling would be used to identify the structure and energy of the transition state, which is crucial for calculating the reaction rate. Mapping the potential energy surface would provide a detailed picture of the energy landscape of the reaction, including the reactants, products, intermediates, and transition states.

Solvation Models and Their Influence on Reaction Energetics and Mechanisms

Chemical reactions are often carried out in a solvent, which can have a significant effect on the reaction's energetics and mechanism. Solvation models are computational methods used to account for the effects of the solvent.

Applying solvation models to this compound would involve calculating how the presence of a solvent affects its properties and reactivity. This would be important for accurately predicting its behavior in solution.

Conformational Analysis and Steric Repulsion Derived from Bulky Aryl Groups

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The two 2,6-dimethylphenyl groups in this compound are bulky, leading to significant steric repulsion.

A conformational analysis of this molecule would involve identifying the most stable conformations and the energy barriers between them. This would be critical for understanding how the molecule's shape influences its physical properties and its ability to participate in chemical reactions. The steric repulsion between the bulky aryl groups would be a key factor in determining the preferred conformations.

Role of Bis 2,6 Dimethylphenyl Acetonitrile in Advanced Chemical Systems and Catalysis

Utilization as a Building Block in Complex Organic Synthesis

The Bis(2,6-dimethylphenyl)acetonitrile structure is notable for its reactive nitrile group and the alpha-carbon positioned between two bulky aromatic rings. Acetonitrile (B52724) and its derivatives are valuable C2 synthons in organic synthesis, capable of undergoing a variety of transformations. mdpi.comresearchgate.net The nitrile group can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloadditions.

However, the defining feature of this compound is the profound steric hindrance imposed by the two flanking 2,6-dimethylphenyl groups. These groups severely restrict access to the reactive alpha-carbon and the nitrile functionality. While this steric bulk presents a challenge for many standard synthetic transformations, it offers a unique advantage for achieving high selectivity in specific reactions. It can direct reactions to less hindered sites in a molecule or prevent undesired side reactions, such as polymerization or multiple additions. The deprotonated alpha-carbon forms a nucleophile whose reactivity is tempered and directed by the immense steric shield, making it a candidate for highly specific alkylation or acylation reactions where precise control is paramount.

Application in Ligand Design for Metal Coordination Chemistry

The most promising application of the this compound scaffold lies in the field of coordination chemistry and catalysis. The nitrile nitrogen possesses a lone pair of electrons, allowing it to act as a ligand and coordinate to transition metal centers. wikipedia.org While simple nitriles like acetonitrile are common and often labile (easily replaced) ligands, the incorporation of the bulky bis(2,6-dimethylphenyl) framework transforms it into a highly specialized ligand precursor. wikipedia.orgresearchgate.net

Steric Control in Metal Complexation and Coordination Geometries

The primary role of the bis(2,6-dimethylphenyl) scaffold in ligand design is to exert exceptional steric control. The ortho-methyl groups on the phenyl rings prevent free rotation, creating a well-defined and rigid three-dimensional pocket around the metal's coordination site. This steric bulk can:

Stabilize Low-Coordination Numbers: By physically blocking the approach of additional ligands, the scaffold can be used to isolate and stabilize metal complexes with unusually low numbers of coordinated atoms.

Enforce Specific Geometries: The rigid structure can force the metal center into specific and often distorted coordination geometries, which can be beneficial for catalytic activity. For instance, it can prevent the planarization of a complex, promoting a more reactive, non-planar state.

Prevent Dimerization: The sheer size of the ligand can prevent two metal centers from coming close enough to form inactive bridged dimers, a common deactivation pathway for many catalysts.

A zinc complex incorporating a related N-(2,6-dimethylphenyl)acetamide moiety demonstrates how this specific substituent dictates coordination geometry, resulting in a trigonal–bipyramidal structure. researchgate.net

Conceptual Effects of the Bis(2,6-dimethylphenyl) Scaffold in Metal Coordination

FeatureConsequencePotential Application
Extreme Steric Bulk Limits access to the metal center; prevents ligand crowding.Stabilization of reactive, low-coordinate species.
Rigid 3D Pocket Creates a defined reaction environment.Shape-selective catalysis.
Inert Aromatic Groups Provides a robust, non-reactive framework.High-stability catalysts for harsh conditions.

Development of Catalytic Systems Incorporating the Bis(2,6-dimethylphenyl) Scaffold

Ligands derived from this scaffold are prime candidates for use in homogeneous catalysis. By modifying the acetonitrile group or the phenyl rings, it is possible to create a family of ligands with tunable electronic and steric properties. Catalytic systems built around this framework could be particularly effective in reactions requiring precise control over the substrate's approach to the active site.

Potential areas of application include stereoselective transformations, where the chiral environment created by a modified, asymmetric version of the scaffold could induce high levels of enantioselectivity. Furthermore, in polymerization catalysis, such bulky ligands are known to influence the polymer's molecular weight and tacticity by controlling the monomer insertion process. While direct catalytic applications of this compound are not yet widely reported, the principles of using sterically demanding ligands are well-established in catalysts for cross-coupling and other transformations. abcr.com

Integration into Functional Materials

The unique structural and electronic properties of this compound also suggest its potential as a component in advanced functional materials.

Precursor Role in Polymer Science

The nitrile group is a functional handle that can be used for polymerization. For instance, it can undergo anionic or coordination polymerization. Incorporating the this compound unit into a polymer backbone would introduce significant rigidity and bulk. This would likely disrupt chain packing, leading to amorphous polymers with high glass transition temperatures (Tg), good thermal stability, and potentially altered solubility characteristics. Such properties are desirable in specialty polymers for membranes or high-performance engineering plastics.

Contributions to Chromophore Design and Optical Applications

The two phenyl rings within the molecule are chromophores that absorb ultraviolet light. The fixed, twisted orientation between these two rings, enforced by steric hindrance, is of particular interest. This conformation prevents the electronic systems of the two rings from becoming fully conjugated, leading to distinct photophysical properties compared to more planar biphenyl (B1667301) systems.

Derivatization of the phenyl rings with electron-donating and electron-accepting groups could create "push-pull" systems, leading to materials with interesting non-linear optical (NLO) properties or solvatochromism (color change with solvent polarity). The rigid scaffold ensures that the geometry between the donor and acceptor groups is well-defined, a key factor in designing efficient chromophores for applications in optical data storage, sensing, or light-emitting diodes. Analogs like 2-cyclohexyliden-2-phenyl acetonitrile are noted for their utility, suggesting that complex acetonitriles have a place in specialized chemical applications. google.com

Advanced Structural Characterization and Spectroscopic Analysis Methodologies

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For a molecule like Bis(2,6-dimethylphenyl)acetonitrile, this analysis would reveal the spatial orientation of the two dimethylphenyl rings relative to each other and the acetonitrile (B52724) group.

While the specific crystal structure of this compound is not detailed in the available literature, the analysis of structurally related compounds demonstrates the power of this technique. For instance, the study of Bis[μ-N-(2,6-dimethylphenyl)acetamidato]bis(dimethylaluminium) provides a clear example of the crystallographic data that can be obtained. iucr.org In this related structure, the molecule is located on a centre of symmetry, and the benzene (B151609) rings are arranged orthogonally to a puckered eight-membered ring. iucr.org Such an analysis for this compound would provide critical insights into its solid-state conformation and intermolecular packing forces.

Table 1: Illustrative Crystal Data for a Structurally Related Compound, Bis[μ-N-(2,6-dimethylphenyl)acetamidato]bis(dimethylaluminium) iucr.org

Parameter Value
Empirical Formula C₂₄H₃₆Al₂N₂O₂
Formula Weight 438.51
Crystal System Monoclinic
Space Group P 2₁/n
a (Å) 11.028 (2)
b (Å) 10.4955 (9)
c (Å) 11.116 (5)
β (°) 90.37 (3)
Volume (ų) 1286.6 (6)
Z 2

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of a molecule, confirming the presence and connectivity of functional groups.

For this compound (C₁₈H₁₉N), ¹H NMR would be expected to show distinct signals for the aromatic protons and the methyl protons on the phenyl rings, as well as a characteristic signal for the methine proton (-CH(CN)-). labshake.com The integration of these signals would correspond to the number of protons in each unique chemical environment. Based on data from related N-(2,6-dimethylphenyl) structures, the aromatic protons would likely appear in the range of δ 7.05–7.20 ppm, while the methyl protons would produce a sharp singlet around δ 2.40 ppm. iucr.org ¹³C NMR would complement this by showing distinct signals for the nitrile carbon, the methine carbon, and the unique carbons of the dimethylphenyl groups. Furthermore, advanced NMR techniques, such as variable-temperature NMR, can be employed to study the dynamic processes in solution, such as the rotational barriers of the phenyl rings. researchgate.net

Table 2: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (Ar-H) ~ 7.0 - 7.3 Multiplet
Methine Proton (-CH(CN)-) Variable, depends on conformation Singlet

Mass Spectrometry for Molecular Characterization and Reaction Mixture Analysis

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₈H₁₉N, the molecular weight is 249.35 g/mol . labshake.com

In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight. labshake.com The fragmentation pattern would provide further structural confirmation. Key fragments would likely result from the cleavage of the bond between the two aromatic rings or the loss of the acetonitrile moiety, leading to characteristic daughter ions. This technique is also invaluable for analyzing reaction mixtures, allowing for the identification of intermediates, byproducts, and the final product without prior separation.

Table 3: Expected Mass Spectrometry Data for this compound

Ion Formula Expected m/z Description
[M]⁺ [C₁₈H₁₉N]⁺ ~249.2 Molecular Ion
[M - CN]⁺ [C₁₇H₁₉]⁺ ~223.1 Loss of nitrile group
[C₈H₉]⁺ [C₈H₉]⁺ ~105.1 2,6-dimethylphenyl fragment

Chromatographic Techniques for Separation, Purification, and Reaction Monitoring

Chromatographic techniques are indispensable for the separation, purification, and analysis of organic compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for a molecule like this compound.

A reversed-phase HPLC method would likely be effective for its analysis and purification. nih.gov This would typically involve a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. nih.govsielc.com By adjusting the composition of the mobile phase, for instance, a gradient of acetonitrile and water, a high-resolution separation can be achieved. sielc.com Detection is commonly performed using an ultraviolet (UV) detector, set to a wavelength where the aromatic rings exhibit strong absorbance, such as 210 nm. nih.gov This setup is highly sensitive and can be used to monitor the progress of a reaction by quantifying the consumption of reactants and the formation of the product over time, as well as to isolate the final product in high purity.

Table 4: Typical HPLC Parameters for Analysis of Aromatic Nitriles

Parameter Description Reference
Column Reversed-phase, e.g., Nucleosil 7C18 or Primesep B nih.govsielc.com
Mobile Phase Acetonitrile / Water mixture (gradient or isocratic) nih.govsielc.com
Detection UV Absorbance at ~210 nm nih.govsielc.com

Emerging Research Directions and Future Prospects for Bis 2,6 Dimethylphenyl Acetonitrile

Development of Novel Catalytic Transformations Utilizing the Nitrile or Aryl Functionalities

The chemical reactivity of Bis(2,6-dimethylphenyl)acetonitrile is dominated by its nitrile group and the two flanking aryl rings. However, the significant steric hindrance imposed by the ortho-methyl groups on the phenyl rings presents both challenges and opportunities for developing novel catalytic transformations.

The nitrile group is a versatile functional group that can undergo a variety of transformations. Catalytic hydrogenation of nitriles is a fundamental process for the synthesis of primary, secondary, and tertiary amines, which are crucial intermediates in the pharmaceutical and agrochemical industries. While the hydrogenation of simple nitriles is well-established, the reduction of sterically hindered nitriles like this compound is less explored. Research into the selective hydrogenation of nitriles to primary amines using catalysts like carbon-coated nickel/nickel oxide (Ni/NiO@C) under mild conditions offers a promising avenue. chemrxiv.org The development of catalysts that can overcome the steric barrier and effectively reduce the nitrile group in this compound to the corresponding primary amine, 2,2-bis(2,6-dimethylphenyl)ethan-1-amine, would be a significant advancement. Another approach involves the use of bimetallic nanoparticles, such as palladium-platinum alloys, which have shown high yields of secondary amines from nitrile hydrogenation under ambient conditions. rsc.org

The hydrolysis of nitriles to amides and carboxylic acids is another important transformation. The mechanism of nitrile hydrolysis can be catalyzed by acids or bases. Studies on the hydrolysis of other sterically hindered nitriles could provide insights into the conditions required for the conversion of this compound to 2,2-bis(2,6-dimethylphenyl)acetamide or 2,2-bis(2,6-dimethylphenyl)acetic acid. For instance, research on the hydrolysis of 4,4′-bis(chloromethyl)biphenyl in acetonitrile (B52724)/water mixtures has shown that the reaction rate is dependent on the solvent composition. rsc.org

The functionalization of the aryl rings of this compound through C-H activation is a more challenging yet potentially rewarding research direction. The steric hindrance that protects the nitrile group also makes the ortho and para positions of the phenyl rings less accessible. However, advances in transition-metal catalysis for C-H activation could open up possibilities for introducing new functional groups onto the xylyl rings, leading to the synthesis of novel derivatives with unique electronic and steric properties. The unreactivity of 2,6-dimethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions due to steric hindrance highlights the difficulty of such transformations. researchgate.net

A novel application for a diarylacetonitrile has been demonstrated where it was used as a molecular probe for the detection of polymeric mechanoradicals. nih.gov This suggests that the unique radical-stabilizing properties of the diarylacetonitrile scaffold could be exploited in materials science.

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting possibilities for the application of this compound. The bulky and rigid structure of this molecule makes it an interesting building block for the construction of well-defined supramolecular architectures.

The self-assembly of molecules with bulky aromatic groups is a known strategy for creating ordered nanostructures. acs.org The π-π stacking interactions between the phenyl rings of this compound could drive its self-assembly into one-dimensional stacks or more complex aggregates. The steric hindrance of the methyl groups would likely play a crucial role in directing the geometry of these assemblies. The study of self-assembly of peptide conjugates with bulky aromatic terminal groups has shown that these groups enhance the formation of extended structures like fibrils. acs.org

The diarylacetonitrile framework can also be incorporated into larger supramolecular structures such as metallacycles and metallacages through coordination-driven self-assembly. nih.gov By functionalizing the aryl rings with coordinating groups, this compound could act as a ligand for the construction of discrete, photoresponsive supramolecular systems. The investigation of diarylethene-based supramolecular polymers that undergo photoinduced folding and unfolding provides a blueprint for designing dynamic materials based on diarylacetonitriles. nih.gov

Furthermore, the hydrophobic nature of the bis(2,6-dimethylphenyl)methyl moiety makes it a potential guest for encapsulation within supramolecular hosts, such as cyclodextrins or cucurbiturils, in aqueous environments. beilstein-journals.org Such host-guest complexes could find applications in drug delivery, sensing, or catalysis. The study of terphenyl-based diol hosts that form inclusion compounds with acetonitrile demonstrates the potential for creating specific host-guest interactions. researchgate.net

Research AreaPotential Application of this compoundKey Driving Interactions
Self-Assembly Formation of 1D nanostructures, liquid crystalsπ-π stacking, steric hindrance
Supramolecular Polymers Photoresponsive materials, smart gelsCoordination bonds, π-π stacking
Host-Guest Chemistry Drug delivery, molecular sensingHydrophobic interactions, size complementarity

Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Insights

A thorough understanding of the reaction mechanisms involving this compound is crucial for the rational design of new catalysts and applications. Advanced in situ spectroscopic techniques are powerful tools for probing reaction intermediates and transition states in real-time under actual reaction conditions.

In situ Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for studying reactions involving nitriles. The C≡N stretching vibration of the nitrile group is a strong and sensitive IR and Raman band that can be monitored to follow the progress of a reaction. For example, in situ FTIR has been used to study the hydrogenation of fatty nitriles, providing insights into catalyst deactivation mechanisms. tue.nl Similarly, in situ Raman spectroscopy has been employed to study mechanochemical reactions and base catalysis in liquid-assisted grinding. rsc.orgnih.gov Applying these techniques to the catalytic transformations of this compound would allow for the direct observation of intermediates, such as imines during hydrogenation or ketenimines in other reactions, and provide valuable kinetic data. The use of operando Raman spectroscopy with novel reactor technology further enhances the ability to study catalyst structure under real working conditions. unito.it

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for mechanistic studies. It can provide detailed structural information about species in solution. For instance, in situ ³¹P{¹H} NMR has been used to monitor the quantitative formation of nickel hydride complexes in acetonitrile. aanda.org ¹H and ¹³C NMR could be used to follow the conversion of this compound and the formation of products in real-time, potentially identifying transient intermediates that are not observable by other methods.

The combination of electrochemical methods with in situ vibrational spectroscopy can offer unique insights into redox-initiated reactions of this compound. youtube.com

Spectroscopic TechniqueInformation Obtainable for this compound Reactions
In Situ FTIR Real-time monitoring of nitrile group conversion, identification of carbonyl intermediates in hydrolysis.
In Situ Raman Tracking of C≡N and aryl ring vibrations, studying solid-state and mechanochemical reactions.
In Situ NMR Structural elucidation of intermediates and products in solution, kinetic profiling.

Computational Design and Predictive Modeling for New Applications and Derivatives

Computational chemistry provides a powerful toolkit for predicting the properties of molecules and guiding experimental research. Density Functional Theory (DFT) calculations and Quantitative Structure-Activity Relationship (QSAR) models can be applied to this compound to accelerate the discovery of new applications and derivatives.

DFT calculations can be used to investigate the electronic structure, steric properties, and reactivity of this compound. For instance, DFT can predict the activation energies for various catalytic reactions, helping to identify the most promising catalytic systems. A combined computational and experimental study on the reactivity of nitriles with cysteine has demonstrated the power of DFT in predicting reaction rates. nih.gov Such studies could be extended to predict the reactivity of this compound in various chemical and biological contexts.

QSAR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties. By developing QSAR models for a range of diarylacetonitrile derivatives, it would be possible to predict the properties of new, unsynthesized compounds. This approach has been successfully used to predict the acute toxicity of nitriles based on their structure. nih.gov QSAR models could be developed to predict properties such as catalytic activity, supramolecular binding affinity, or even potential toxicity for novel derivatives of this compound. researchgate.netmdpi.com

Molecular dynamics (MD) simulations can be employed to study the self-assembly behavior of this compound and its derivatives. MD simulations of molecules with bulky aromatic groups can provide insights into the formation and stability of supramolecular aggregates. acs.org These simulations can help in designing molecules with specific self-assembly properties for applications in materials science and nanotechnology.

Computational MethodApplication to this compoundPredicted Properties
Density Functional Theory (DFT) Electronic structure analysis, reaction mechanism studies.Reactivity, activation energies, spectroscopic properties.
QSAR Models Prediction of biological activity and physical properties.Toxicity, catalytic efficiency, binding affinities.
Molecular Dynamics (MD) Simulation of self-assembly and host-guest interactions.Aggregate morphology, stability of supramolecular structures.

Q & A

Q. What are the common synthetic routes for preparing bis(2,6-dimethylphenyl)acetonitrile, and how can reaction conditions be optimized for yield?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation using 2,6-dimethylphenyl precursors and acetonitrile derivatives. Key steps include:

  • Precursor activation : Use Lewis acids (e.g., AlCl₃) to activate electrophilic sites on aromatic rings .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while inert atmospheres prevent oxidation .
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of aryl halide to cyanide source) to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

  • NMR spectroscopy : ¹H NMR identifies methyl groups (δ 2.3–2.5 ppm) and nitrile protons (absent due to symmetry). ¹³C NMR confirms the nitrile carbon at ~115 ppm .
  • IR spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and aromatic C-H stretches (~3030 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns .

Note : Cross-validate data with computational methods (e.g., DFT) to resolve ambiguities in stereoelectronic effects .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid latex gloves due to solvent compatibility issues .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates .
  • Storage : Store at 0–6°C in amber glass vials to prevent photodegradation and thermal decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

  • Tautomerism or polymorphism : Use variable-temperature NMR to detect dynamic equilibria .
  • Impurity interference : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions for reanalysis .
  • Computational validation : Compare experimental IR/NMR data with DFT-predicted spectra (e.g., using Gaussian or ORCA) .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach:

  • Laboratory studies : Assess hydrolysis kinetics (pH 4–9, 25–50°C) and photolysis rates under UV/visible light .
  • Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to quantify acute toxicity (EC₅₀ values) .
  • Field monitoring : Deploy passive samplers in water systems to measure bioaccumulation potential .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of chiral derivatives of this compound?

Methodological Answer:

  • Catalyst screening : Test chiral ligands (e.g., BINOL, Salen) with transition metals (Ni, Pd) to enhance enantioselectivity .
  • Solvent effects : Use chiral ionic liquids (e.g., [BMIM][PF₆]) to improve stereocontrol .
  • Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Q. What strategies mitigate interference from byproducts during HPLC analysis of this compound?

Methodological Answer:

  • Mobile phase optimization : Adjust ammonium phosphate buffer (pH 7.5) and acetonitrile-methanol gradients to enhance peak resolution .
  • Column selection : Use phenyl-modified stationary phases for better retention of aromatic analogs .
  • Sample pretreatment : Derivatize with dansyl chloride to improve UV detection sensitivity .

Q. How can mechanistic studies elucidate the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme inhibition assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina .
  • Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.